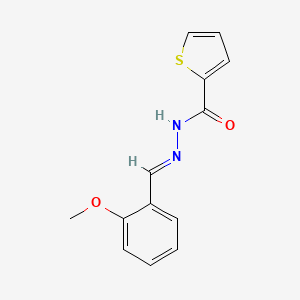![molecular formula C19H26ClN3OS B11669122 6-chloro-N,N-diethyl-2-(methylsulfanyl)-5-[4-(propan-2-yloxy)benzyl]pyrimidin-4-amine](/img/structure/B11669122.png)
6-chloro-N,N-diethyl-2-(methylsulfanyl)-5-[4-(propan-2-yloxy)benzyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDIN-4-AMINE is a complex organic compound with a pyrimidine core This compound is notable for its diverse functional groups, including a chloro group, diethylamino group, methylsulfanyl group, and a propan-2-yloxyphenylmethyl group
Preparation Methods
The synthesis of 6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDIN-4-AMINE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core is typically synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Functional Groups: The chloro, diethylamino, and methylsulfanyl groups are introduced through nucleophilic substitution reactions. The propan-2-yloxyphenylmethyl group is added via a Friedel-Crafts alkylation reaction.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve optimization of these steps to enhance efficiency and scalability.
Chemical Reactions Analysis
6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 6-CHLORO-N,N-DIETHYL-2-(METHYLSULFANYL)-5-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDIN-4-AMINE include:
6-CHLORO-3-METHYL-2-METHYLSULFANYL-3H-PYRIMIDIN-4-ONE: This compound shares the pyrimidine core and methylsulfanyl group but lacks the diethylamino and propan-2-yloxyphenylmethyl groups.
6-CHLORO-N,N-DIETHYL-2-METHOXYNICOTINAMIDE: This compound has a similar diethylamino group but differs in the presence of a methoxy group and a nicotinamide core.
Properties
Molecular Formula |
C19H26ClN3OS |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
6-chloro-N,N-diethyl-2-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H26ClN3OS/c1-6-23(7-2)18-16(17(20)21-19(22-18)25-5)12-14-8-10-15(11-9-14)24-13(3)4/h8-11,13H,6-7,12H2,1-5H3 |
InChI Key |
YTMHGAOKVAJSHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide](/img/structure/B11669043.png)
![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11669050.png)
![Methyl 6-tert-butyl-2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11669055.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11669071.png)
![10-(4-bromophenyl)-6-chloropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11669078.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11669087.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11669088.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11669093.png)
![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11669100.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11669106.png)
![[3-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B11669112.png)
![N'-[(Z)-pyridin-4-ylmethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11669113.png)
![(2Z,5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11669120.png)
